molecular formula C14H25BO3 B8177116 2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester

2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester

Cat. No.: B8177116
M. Wt: 252.16 g/mol
InChI Key: HKXQLLZYLHLBEZ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester is an organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a cyclohexene ring with a methoxymethyl (-CH2OCH3) substituent adjacent to the boronic ester moiety. The pinacol ester group stabilizes the boronic acid, enhancing shelf life and reaction efficiency. This compound is particularly valued for its balance of electronic and steric properties, making it suitable for synthesizing complex organic molecules in pharmaceuticals and materials science.

Properties

IUPAC Name

2-[2-(methoxymethyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO3/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQLLZYLHLBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester typically involves the reaction of 2-(Methoxymethyl)cyclohexene with a boronic acid derivative in the presence of a catalyst. One common method is the reaction with pinacolborane under mild conditions to form the desired ester . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields alcohols or ketones, while reduction can produce alkanes .

Scientific Research Applications

2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester involves its role as a boron-containing reagent in various chemical reactions. In the Suzuki–Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly influence the reactivity of boronic esters in cross-coupling reactions. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Key Features Reactivity in Suzuki Coupling Reference
2-(Methoxycarbonyl)-1-cyclohexene-1-boronic Acid Pinacol Ester Methoxycarbonyl (-COOCH3) C14H23BO4 Electron-withdrawing group reduces boron electrophilicity; lower reactivity. Moderate
4,4-Dimethyl-2-cyclohexen-1-one-2-boronic Acid Pinacol Ester Cyclohexenone (ketone) C14H23BO3 Ketone deactivates boronic ester via conjugation; requires harsh conditions. Low
4-Methoxycyclohexene-1-boronic Acid Pinacol Ester Methoxy (-OCH3) C13H23BO3 Electron-donating group enhances boron electrophilicity; higher reactivity. High
Cyclohexene-1-boronic Acid Pinacol Ester None C12H21BO2 Minimal steric hindrance; high reactivity but poor selectivity. Very High
4-(Ethoxycarbonyl)cyclohexene-1-boronic Acid Pinacol Ester Ethoxycarbonyl (-COOCH2CH3) C15H25BO4 Electron-withdrawing ester group; similar to methoxycarbonyl analog. Moderate

Key Observations :

  • Electron-donating groups (e.g., methoxymethyl, methoxy) increase the electron density at the boron center, facilitating transmetalation in Suzuki reactions .
  • Electron-withdrawing groups (e.g., carbonyl, ester) reduce reactivity by destabilizing the boronate intermediate .
  • Steric hindrance from substituents like dimethyl () or methoxymethyl can slow reaction kinetics but improve regioselectivity .

Stability and Handling

  • Compounds with electron-withdrawing groups (e.g., ) are more stable at room temperature but may require longer reaction times.
  • Methoxy-substituted analogs () and the target compound likely require cold storage (-20°C) to prevent hydrolysis of the boronic ester.

Biological Activity

2-(Methoxymethyl)cyclohexene-1-boronic Acid Pinacol Ester is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been widely studied for their roles in drug development, particularly in targeting proteases and other enzymes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12H21BO2C_{12}H_{21}BO_2, with a molecular weight of approximately 210.11 g/mol. The structure features a cyclohexene ring with a methoxymethyl group and a boronic acid moiety, which is crucial for its biological interactions.

The biological activity of boronic acid derivatives is primarily attributed to their ability to form reversible covalent bonds with diols and amino acids, particularly serine and cysteine residues in enzymes. This interaction can lead to inhibition of enzymatic activity, making these compounds valuable in the treatment of various diseases, including cancer and bacterial infections.

Key Mechanisms:

  • Enzyme Inhibition : The boron atom can interact with nucleophilic sites in enzymes, leading to inhibition. This is particularly relevant in proteasome inhibition, where boronic acids can mimic the transition state of peptide substrates.
  • Targeting Proteases : Compounds like this compound may selectively inhibit serine and cysteine proteases, which are implicated in numerous pathological processes.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

  • Anticancer Activity : Studies indicate that boronic acid derivatives can induce apoptosis in cancer cells by inhibiting proteasomal degradation pathways.
  • Antimicrobial Properties : The compound has shown potential against certain bacterial strains, likely due to its ability to disrupt protease function necessary for bacterial survival.

Case Studies

Several studies have explored the biological effects of organoboron compounds similar to this compound:

  • Proteasome Inhibition : A study demonstrated that boronic acid derivatives effectively inhibited the chymotrypsin-like activity of the 20S proteasome, leading to increased levels of pro-apoptotic factors in multiple myeloma cells .
  • Antibacterial Activity : Research into related compounds has shown that they can inhibit serine β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
  • Therapeutic Applications : The FDA has approved several boron-containing drugs that utilize similar mechanisms, such as bortezomib for multiple myeloma treatment, highlighting the therapeutic potential of this chemical class .

Data Table: Biological Activities and Mechanisms

Activity TypeMechanism DescriptionReference
AnticancerInhibition of proteasome leading to apoptosis
AntimicrobialInhibition of serine proteases disrupting bacterial function
Enzyme InhibitionFormation of covalent bonds with nucleophilic residues

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